Calcitetrol
Overview
Description
Calcitetrol, also known as 1α,24,25-trihydroxyvitamin D3, is a hormonally active form of vitamin D. It is a secosteroid hormone that plays a crucial role in calcium homeostasis and bone metabolism. This compound is synthesized in the body through a series of hydroxylation reactions and is essential for maintaining proper levels of calcium and phosphate in the blood.
Scientific Research Applications
Calcitetrol has numerous scientific research applications, including:
Chemistry: Used as a standard for studying the hydroxylation reactions of vitamin D derivatives.
Biology: Investigated for its role in regulating calcium and phosphate levels in biological systems.
Medicine: Used in the treatment of conditions such as osteoporosis, rickets, and hypocalcemia.
Industry: Employed in the formulation of dietary supplements and fortified foods to enhance calcium absorption.
Mechanism of Action
Target of Action
Calcitetrol, also known as 1α, 24, 25-Trihydroxy VD3, is the hormonally active form of vitamin D with three hydroxyl groups . It primarily targets the Vitamin D Receptor (VDR) in various tissues such as the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that, when activated by this compound, modulates the expression of hundreds of human genes .
Mode of Action
This compound binds to the VDR and activates it . This interaction triggers genomic and non-genomic responses . Genomic responses involve the modulation of gene expression, while non-genomic responses occur rapidly and are unaffected by inhibitors of transcription and protein synthesis . For instance, this compound increases blood calcium levels ([Ca2+]) by promoting absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium, and stimulating the release of calcium from bone .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . This compound also influences the expression of genes encoding potassium channels .
Pharmacokinetics
Following administration of this compound, peak plasma concentrations are reached within 3 to 6 hours . In a pharmacokinetic study, the oral bioavailability was found to be approximately 70% . The relationship between this compound dose and peak serum this compound (Cmax) and systemic exposure (AUC) is linear . The mean serum this compound Cmax at the maximum tolerated dose was 6.68 ± 1.42 ng/mL .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . This compound also directly affects the activity of the mitochondrial large-conductance Ca2+ -regulated potassium channel (mitoBK Ca) from the human astrocytoma (U-87 MG) cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound in the body is dependent on exposure to UV light . Moreover, this compound can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane . This suggests that the cellular environment and factors such as calcium levels can influence the action of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Calcitetrol is produced from the bioconversion of vitamin D3. This process involves the activation of vitamin D3 in the liver to produce 25-hydroxyvitamin D3 (calcidiol), and further metabolism in the kidney to produce this compound . The enzymes involved in these conversions are crucial for the bioavailability and function of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as an indicator for several disease states such as chronic renal failure and hypoparathyroidism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression in response to the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies . For instance, the bioconversion of vitamin D3 into this compound showed a 2.5-fold increase in a laboratory fermenter compared to the shake flask level .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects may depend on the model used, it is generally observed that higher doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is involved in the metabolism of vitamin D3, where it is converted from calcidiol .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, after binding to the VDR, the this compound-VDR complex is translocated to the nucleus, where it can regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitetrol is synthesized through a series of hydroxylation reactions starting from cholecalciferol (vitamin D3). The first step involves the conversion of cholecalciferol to calcifediol (25-hydroxyvitamin D3) in the liver. This is followed by the hydroxylation of calcifediol to calcitriol (1α,25-dihydroxyvitamin D3) in the kidney. Finally, calcitriol undergoes an additional hydroxylation to form this compound (1α,24,25-trihydroxyvitamin D3).
Industrial Production Methods
Industrial production of this compound involves the use of chemical synthesis and bioconversion techniques. Chemical synthesis typically involves the use of organic solvents and catalysts to facilitate the hydroxylation reactions. Bioconversion methods utilize microbial enzymes to catalyze the hydroxylation of vitamin D3 derivatives. These methods are preferred due to their higher specificity and yield.
Chemical Reactions Analysis
Types of Reactions
Calcitetrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can modify the hydroxyl groups on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products
The major products formed from the reactions of this compound include various hydroxylated metabolites that play roles in calcium and phosphate homeostasis.
Comparison with Similar Compounds
Similar Compounds
Cholecalciferol (Vitamin D3): The precursor to calcitetrol, involved in the initial steps of vitamin D metabolism.
Calcifediol (25-Hydroxyvitamin D3): An intermediate in the synthesis of this compound, formed in the liver.
Calcitriol (1α,25-Dihydroxyvitamin D3): The immediate precursor to this compound, synthesized in the kidney.
Uniqueness
This compound is unique due to its additional hydroxyl group at the 24th position, which enhances its biological activity and specificity in regulating calcium and phosphate homeostasis. This makes it a potent metabolite of vitamin D with significant therapeutic potential.
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZKUWGUJVKMHC-UKBUZQLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305253 | |
Record name | 1α,24R,25-Trihydroxyvitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 24-Hydroxycalcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56142-94-0 | |
Record name | 1α,24R,25-Trihydroxyvitamin D3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56142-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (24R)-24-Hydroxycalcitriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1α,24R,25-Trihydroxyvitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56142-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 24-Hydroxycalcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcitriol influence the immune response in placental cells?
A1: Research suggests that calcitriol can modulate the innate immune response in placental cells. Specifically, calcitriol has been shown to regulate the expression of CD14 and CD180/RP105 in placental trophoblasts []. These proteins play a role in modulating Toll-like receptor 4 (TLR4) signaling pathways, which are crucial for recognizing and responding to bacterial components like lipopolysaccharide (LPS) []. Studies have shown that knocking down CD14 in placental cells can reduce the secretion of inflammatory cytokines like IL-6 and IL-8 in response to LPS []. This suggests that calcitriol, by regulating CD14 and CD180 expression, might play a role in fine-tuning the placental immune response to bacterial challenges.
Q2: What is the mechanism by which calcitriol regulates gene expression in target cells?
A2: Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), which acts as a transcription factor []. Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called vitamin D response elements (VDREs) located in the regulatory regions of target genes []. This binding can either enhance or repress gene transcription, ultimately influencing a wide range of cellular processes including calcium homeostasis, cell growth, and immune regulation []. For instance, calcitriol has been shown to induce the expression of the calcidiol 24-hydroxylase gene, which encodes an enzyme involved in the degradation of both calcidiol (25-hydroxyvitamin D3) and calcitriol itself []. This negative feedback loop highlights the tight regulation of vitamin D metabolism.
Q3: Can you explain the enzymatic reactions catalyzed by calcidiol 24-hydroxylase and their significance?
A3: Calcidiol 24-hydroxylase, encoded by the CYP24A1 gene, is a key enzyme involved in the catabolism of vitamin D metabolites []. It catalyzes the 24-hydroxylation of both calcidiol and calcitriol, leading to the formation of less active metabolites like 24,25-dihydroxyvitamin D3 (hydroxycalcidiol) and calcitriol, respectively []. Interestingly, research has shown that this enzyme can further oxidize hydroxycalcidiol to produce oxocalcidiol and oxohydroxycalcidiol []. Similarly, it can convert calcitriol to oxocalcitriol and oxohydroxycalcitriol []. These findings suggest that calcidiol 24-hydroxylase plays a critical role in controlling the levels of active vitamin D metabolites, thereby regulating their biological effects.
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